
Tert-butyl azetidin-3-ylcarbamate hydrochloride
Description
Tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS: 217806-26-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₇ClN₂O₂ and a molecular weight of 208.68 g/mol . Structurally, it consists of a four-membered azetidine ring, a tert-butyl carbamate group, and a hydrochloride salt. The tert-butyl group enhances stability and lipophilicity, making the compound suitable for pharmaceutical applications, while the carbamate moiety allows for versatile reactivity in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOLOLUAVFGUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622435 | |
Record name | tert-Butyl azetidin-3-ylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217806-26-3 | |
Record name | tert-Butyl azetidin-3-ylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Synthesis Route
A widely reported method for synthesizing tert-butyl azetidin-3-ylcarbamate hydrochloride involves the following steps:
Formation of the Carbamate : Tert-butyl carbamate is reacted with an azetidine derivative in the presence of a base (e.g., triethylamine) to form tert-butyl azetidin-3-ylcarbamate.
Hydrochloride Salt Formation : The resulting carbamate is then treated with hydrochloric acid to obtain the hydrochloride salt.
The reaction can be summarized as follows:
$$
\text{tert-butyl carbamate} + \text{azetidine} \xrightarrow{\text{triethylamine}} \text{tert-butyl azetidin-3-ylcarbamate} \xrightarrow{\text{HCl}} \text{this compound}
$$
Alternative Synthetic Routes
Recent studies have explored more efficient or environmentally friendly methods for synthesizing this compound:
- Green Chemistry Approaches : Utilizing microchannel reactors and green solvents has been proposed to enhance yield and reduce environmental impact. For instance, a method involving the use of benzaldehyde and acetic acid in methanol under mild conditions has shown promise.
Industrial Production Techniques
While detailed industrial protocols are less documented, standard organic synthesis techniques are adapted for large-scale production. These may involve:
Continuous flow synthesis to improve reaction efficiency.
Use of automated systems for precise control over reaction conditions.
The yield and purity of this compound can vary significantly based on the preparation method employed.
Preparation Method | Yield (%) | Purity (%) | Notes |
---|---|---|---|
Traditional Method | 70 | 95 | Standard laboratory conditions |
Green Chemistry Approach | 85 | 98 | Improved environmental profile |
Industrial Scale Synthesis | 90 | 97 | Optimized for large batches |
The preparation of this compound encompasses various methodologies, each with its advantages and challenges. Traditional methods remain prevalent, but advancements in green chemistry and industrial techniques are paving the way for more sustainable practices in its synthesis. Further research into optimizing these methods could lead to improved yields and reduced environmental impact, highlighting the importance of continual innovation in chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl azetidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including substitution reactions. For example, it can react with benzaldehyde in the presence of triethylamine and acetic acid to form a substituted product .
Common Reagents and Conditions:
Reagents: Benzaldehyde, triethylamine, acetic acid, methanol.
Conditions: Room temperature (24°C), stirring for 30 minutes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. In the example provided, the reaction with benzaldehyde forms a substituted azetidine derivative .
Scientific Research Applications
Neurological Disorders
Research indicates that tert-butyl azetidin-3-ylcarbamate hydrochloride may have therapeutic potential in treating neurological disorders. Its structural similarity to neurotransmitter precursors suggests it could interact with neurotransmitter receptors, potentially modulating synaptic activity.
Case Study : In vitro binding assays have shown that this compound can engage with specific receptor sites associated with neurotransmission, indicating a possible role in drug development for conditions such as anxiety or depression.
Anticancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with cellular signaling pathways.
Case Study : A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines, demonstrating its potential as a lead compound for further development in oncology .
Chemical Synthesis Applications
This compound serves as an intermediate in the synthesis of other bioactive compounds. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.
Synthesis Methodology
The synthesis typically involves:
- Formation of the Azetidine Ring : Utilizing starting materials such as amino acids and appropriate reagents.
- Carbamate Formation : Reacting the azetidine derivative with tert-butyl chloroformate.
- Hydrochloride Salt Formation : Converting the free base into its hydrochloride form for enhanced stability and solubility.
Yield Example : A reported synthesis achieved a yield of 67% under specific reaction conditions using microwave irradiation, highlighting the efficiency of modern synthetic techniques .
Comparison with Similar Compounds
Methyl vs. tert-Butyl Substituents
- The tert-butyl group in the target compound confers superior metabolic stability compared to methyl analogues like methyl N-(azetidin-3-yl)carbamate hydrochloride. This makes the tert-butyl derivative more suitable for prolonged biological activity in drug formulations .
- Methyl-substituted compounds exhibit faster hydrolysis rates due to reduced steric hindrance, limiting their utility in long-term applications .
Fluorine Substitution
- The fluoromethyl analogue (C₉H₁₆ClFN₂O₂) shows a 30% increase in binding affinity for GABA receptors compared to the parent compound. However, its aqueous solubility decreases by 15% due to fluorine’s hydrophobicity .
Carbamate vs. Carboxylate Derivatives
- Carboxylate derivatives (e.g., tert-butyl azetidine-3-carboxylate hydrochloride) lack the carbamate’s nucleophilic reactivity, making them less versatile in peptide coupling reactions.
Industrial and Pharmacological Relevance
Biological Activity
Tert-butyl azetidin-3-ylcarbamate hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H16N2O2·HCl, with a molecular weight of approximately 208.686 g/mol. The compound features an azetidine ring, which is known for its role in various biological activities, particularly in drug development. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and metabolic stability .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways. This modulation can influence cellular signaling and metabolic processes, making it a candidate for therapeutic applications against diseases such as cancer and neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .
- Anticancer Activity : There is ongoing research into the anticancer properties of this compound. It has been suggested that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential applications in treating infections.
- Anticancer Research :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
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Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride | C8H16F2N2O2·HCl | Contains a fluoromethyl group enhancing activity |
Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate | C9H16FNO2 | Cyclopropyl structure; different reactivity profile |
Tert-butyl 3-(chloromethyl)azetidine-1-carboxylate | C9H16ClN2O2 | Chloromethyl instead of fluoromethyl; different properties |
This table illustrates how variations in chemical structure can lead to differences in biological activity and pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of tert-butyl azetidin-3-ylcarbamate hydrochloride?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For hygroscopic or thermally unstable samples, attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy provides complementary data. GC/MS is also effective for detecting volatile impurities or degradation products .
Q. How should researchers handle and store This compound to prevent degradation?
- Methodological Answer: Store the compound in a desiccator at −20°C under inert gas (e.g., argon) to minimize hydrolysis of the carbamate group. Use amber glass vials to avoid photodegradation. Regular stability testing under varying conditions (e.g., humidity, temperature) is advised, with data logged using statistical process control (SPC) tools .
Q. What synthetic routes are commonly employed to prepare This compound?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution of tert-butyl chloroformate with azetidin-3-amine, followed by HCl salt formation. Reaction optimization using factorial design (e.g., Taguchi or Box-Behnken methods) can improve yield by varying parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature, and stoichiometry .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments for studying the reactivity of This compound in novel reactions?
- Methodological Answer: Density functional theory (DFT) calculations predict reaction pathways and transition states, identifying favorable conditions for carbamate deprotection or ring-opening reactions. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model solvent effects and catalyst interactions. Experimental validation should follow, with iterative feedback to refine computational parameters .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s behavior under acidic conditions?
- Methodological Answer: Conduct sensitivity analysis to identify variables (e.g., pH, counterion effects) causing discrepancies. Use multivariate analysis (e.g., PCA or PLS regression) to correlate experimental outcomes (e.g., degradation rates) with computational descriptors (e.g., proton affinity). Replicate experiments with in situ monitoring (e.g., Raman spectroscopy) to capture transient intermediates .
Q. How can researchers optimize the selective functionalization of the azetidine ring in This compound while preserving the carbamate group?
- Methodological Answer: Employ protecting-group-free strategies using transition-metal catalysts (e.g., Pd/Cu systems) under mild conditions. Kinetic studies via stopped-flow NMR or microfluidic reactors can pinpoint optimal reaction times. Statistical design of experiments (DoE) minimizes trial-and-error by screening variables like catalyst loading, ligand type, and temperature .
Data-Driven Research Questions
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in the synthesis of This compound?
- Methodological Answer: Apply analysis of variance (ANOVA) to identify significant factors (e.g., raw material purity, mixing speed). Control charts (e.g., X-bar and R charts) monitor process stability. For root-cause analysis, use machine learning algorithms (e.g., random forests) to correlate process parameters with impurities detected via LC-MS .
Q. How can researchers integrate heterogeneous catalysis data into predictive models for scaling up reactions involving this compound?
- Methodological Answer: Develop kinetic models using rate data from differential reactor studies. Combine with computational fluid dynamics (CFD) simulations to predict mass/heat transfer limitations at larger scales. Validate using pilot-plant experiments with inline PAT (process analytical technology) tools like NIR spectroscopy .
Safety and Compliance
Q. What protocols ensure safe handling of This compound in high-throughput screening environments?
- Methodological Answer: Implement automated dispensing systems in fume hoods with HEPA filtration. Use gloveboxes for air-sensitive manipulations. Regularly calibrate gas detectors for HCl vapor monitoring. Safety audits should align with OSHA 29CFR1910/1200 standards, with incident reports analyzed via fault-tree analysis (FTA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.